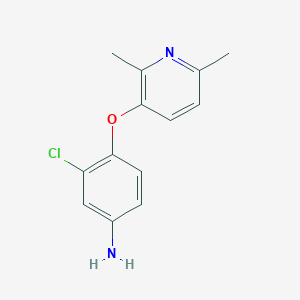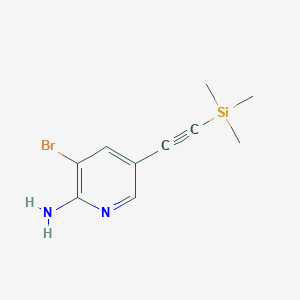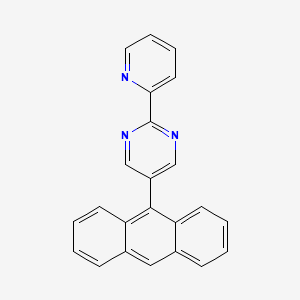![molecular formula C14H15NO2 B13873491 N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide](/img/structure/B13873491.png)
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 3-oxobut-1-ynyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide can be achieved through various synthetic routes. One common method involves the Sonogashira cross-coupling reaction, which is a palladium-catalyzed coupling of terminal alkynes with aryl halides. In this case, the reaction between 2-iodophenylacetamide and 3-oxobut-1-yne in the presence of a palladium catalyst and a copper co-catalyst yields the desired product .
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF)
- Base: Diisopropylethylamine
- Catalyst: Palladium acetate (Pd(OAc)2)
- Co-catalyst: Copper iodide (CuI)
- Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The Sonogashira cross-coupling reaction is optimized for large-scale production by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. Additionally, the use of more efficient catalysts and greener solvents can enhance the sustainability of the production process.
化学反应分析
Types of Reactions
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-oxobut-1-ynoic acid or 3-oxobut-1-ynyl ketone derivatives.
Reduction: Formation of 3-oxobut-1-ene or 3-oxobutane derivatives.
Substitution: Formation of halogenated phenyl derivatives.
科学研究应用
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, leading to the formation of bioactive metabolites. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide can be compared with other similar compounds, such as:
N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide: This compound also contains a phenyl ring substituted with an acetamide group and an alkyne, but with different substituents on the phenyl ring.
N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: This compound features a benzofuran ring instead of a simple phenyl ring, leading to different chemical properties and applications.
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C14H15NO2/c1-11(16)7-8-13-5-3-4-6-14(13)9-10-15-12(2)17/h3-6H,9-10H2,1-2H3,(H,15,17) |
InChI 键 |
JEBQBIRSNGOWRR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C#CC1=CC=CC=C1CCNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B13873462.png)

